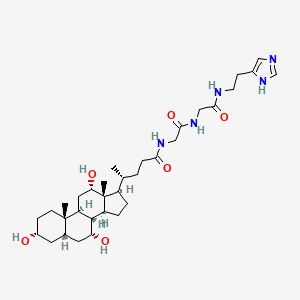
Cholyldiglycylhistamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cholyldiglycylhistamine, also known as this compound, is a useful research compound. Its molecular formula is C33H53N5O6 and its molecular weight is 615.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Interactions
Cholyldiglycylhistamine is known to interact with biological membranes and transport systems. Research indicates that it may influence biliary excretion processes, particularly in models treated with estrogenic compounds. For instance, studies have shown that treatment with ethinyl estradiol significantly reduces the biliary recovery of this compound in rats, suggesting a complex interaction with liver function and bile acid transport mechanisms . This highlights the compound's relevance in studies of cholestasis and liver function.
Cancer Research
This compound has been investigated for its anti-proliferative effects on cancer cells. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, making it a candidate for further research in oncology. Its mechanism of action appears to involve modulation of cellular signaling pathways, although detailed mechanisms remain to be elucidated.
Drug Delivery Systems
The compound's properties as a bile acid derivative position it as a potential candidate for enhancing drug delivery systems. Bile acids are known to facilitate the absorption of lipophilic drugs through the intestinal barrier. This compound could be utilized to improve the bioavailability of poorly soluble drugs by leveraging its ability to enhance membrane permeability .
Case Study 1: Biliary Excretion Studies
A study conducted on rats demonstrated that this compound's biliary excretion was selectively reduced when subjected to estrogen treatment. This finding suggests that hormonal changes can significantly affect the pharmacokinetics of this compound, providing insights into its metabolic pathways and implications for therapeutic use in conditions influenced by estrogen levels .
Case Study 2: Cancer Cell Proliferation
In vitro experiments have shown that this compound can reduce proliferation rates in specific cancer cell lines. The results indicate a dose-dependent response, warranting further investigation into its potential as an adjunct therapy in cancer treatment regimens.
Data Table: Summary of Applications
Propriétés
Numéro CAS |
98584-68-0 |
|---|---|
Formule moléculaire |
C33H53N5O6 |
Poids moléculaire |
615.8 g/mol |
Nom IUPAC |
(4R)-N-[2-[[2-[2-(1H-imidazol-5-yl)ethylamino]-2-oxoethyl]amino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C33H53N5O6/c1-19(4-7-28(42)36-17-30(44)37-16-29(43)35-11-9-21-15-34-18-38-21)23-5-6-24-31-25(14-27(41)33(23,24)3)32(2)10-8-22(39)12-20(32)13-26(31)40/h15,18-20,22-27,31,39-41H,4-14,16-17H2,1-3H3,(H,34,38)(H,35,43)(H,36,42)(H,37,44)/t19-,20+,22-,23-,24+,25+,26-,27+,31+,32+,33-/m1/s1 |
Clé InChI |
CYMOQRVLVAJWLY-DXUXSUHXSA-N |
SMILES |
CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)NCC(=O)NCCC1=CN=CN1)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C |
Synonymes |
C-(Gly)2-H cholyldiglycylhistamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















